molecular formula C11H19NO4 B12255845 Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate

Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B12255845
M. Wt: 229.27 g/mol
InChI Key: XRKGRTUWOIPZLC-UHFFFAOYSA-N
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Description

Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which involves a nitrogen atom and two oxygen atoms within a nine-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or carboxylate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism.

Comparison with Similar Compounds

Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate can be compared with other spirocyclic compounds such as:

    7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: Lacks the ethyl and carboxylate groups, resulting in different chemical properties and reactivity.

    Spiro[3.5]nonane derivatives: Varying substituents on the spiro ring can lead to diverse biological activities and applications.

The unique combination of the spirocyclic structure with ethyl and carboxylate groups makes this compound a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its effects on various cellular processes.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₅H₂₄N₂O₆
  • Molecular Weight: 360.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These targets may include enzymes such as matrix metalloproteinases (MMPs), which play critical roles in extracellular matrix remodeling and are implicated in various diseases, including cancer.

Interaction with Matrix Metalloproteinases (MMPs)

Recent studies have indicated that compounds similar to Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane derivatives exhibit inhibitory effects on MMPs. For instance, compounds designed with sulfonyl phosphonate groups demonstrated moderate inhibitory activity against MMP-2 and MMP-9 compared to standard controls . The mechanism involves chelation of zinc ions in the catalytic site of these enzymes, which is essential for their activity.

Biological Activity Data

Table 1 summarizes the biological activities associated with Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane derivatives and their effects on various cell lines.

CompoundTarget EnzymeIC50 (µM)Cell Line TestedActivity Observed
Compound AMMP-20.95 ± 0.09SKOV3Moderate Inhibition
Compound BMMP-9Not reportedHL60Low Inhibition
Ethyl derivativeMMPsTBDA549Potential Inhibitor

Case Studies

  • Inhibition of MMPs : A study evaluated the inhibitory effects of several spirocyclic compounds on MMPs, revealing that Ethyl 7,7-dimethyl-6,8-dioxa derivatives showed promising results against MMP-2 with an IC50 value comparable to established inhibitors like LY52 .
  • Antiproliferative Activity : Additional research has highlighted the antiproliferative effects of similar spirocyclic compounds on various cancer cell lines (SKOV3, HL60). Specifically, one derivative exhibited significant inhibition of cell growth in vitro, suggesting potential applications in cancer therapy .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C11H19NO4/c1-4-14-9(13)12-5-11(6-12)7-15-10(2,3)16-8-11/h4-8H2,1-3H3

InChI Key

XRKGRTUWOIPZLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2(C1)COC(OC2)(C)C

Origin of Product

United States

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